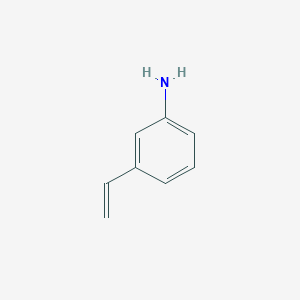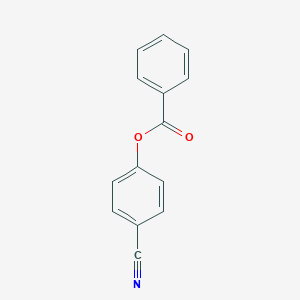
Rose Bengal AT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rose Bengal AT is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
Rose Bengal AT has been used in a variety of scientific research applications. One of its primary uses is in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizer. Rose Bengal AT has been found to be an effective photosensitizer in this context, as it can generate reactive oxygen species upon exposure to light, leading to cancer cell death.
In addition to its use in photodynamic therapy, Rose Bengal AT has also been used in the study of various biological processes, including apoptosis, autophagy, and oxidative stress. It has been found to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of Rose Bengal AT involves its ability to generate reactive oxygen species upon exposure to light. This process, known as photodynamic therapy, leads to the destruction of cancer cells and other targeted cells. Additionally, Rose Bengal AT has been found to induce apoptosis and autophagy in cancer cells, leading to their death.
Biochemical and Physiological Effects
Rose Bengal AT has a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial respiration, and the activation of various signaling pathways. It has been found to have a biphasic effect on cell viability, with low concentrations promoting cell proliferation and high concentrations inducing cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Rose Bengal AT in lab experiments is its ability to generate reactive oxygen species upon exposure to light, making it a valuable tool for studying oxidative stress and apoptosis. Additionally, its antimicrobial properties make it a potential treatment for bacterial and fungal infections.
However, there are some limitations to the use of Rose Bengal AT in lab experiments. Its biphasic effect on cell viability can make it difficult to determine the optimal concentration for a given experiment. Additionally, its use in photodynamic therapy requires the use of light, which can be difficult to control and standardize.
Zukünftige Richtungen
There are several future directions for research on Rose Bengal AT. One area of interest is its potential use in combination with other treatments, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further research is needed to determine the optimal concentration and exposure time for Rose Bengal AT in various experimental settings. Finally, there is a need for more studies on the safety and toxicity of Rose Bengal AT, particularly in the context of its use in photodynamic therapy.
Conclusion
In conclusion, Rose Bengal AT is a valuable tool for scientific research due to its unique properties, including its ability to generate reactive oxygen species upon exposure to light. Its use in photodynamic therapy and the study of various biological processes has led to numerous advances in the field. While there are some limitations to its use in lab experiments, the future directions for research on Rose Bengal AT are promising, and it is likely to continue to be a valuable tool for scientific discovery.
Synthesemethoden
Rose Bengal AT is synthesized from Rose Bengal, a red dye that is commonly used in histology and microbiology. The synthesis involves the reaction of Rose Bengal with acetic anhydride and pyridine, followed by purification through column chromatography. The resulting product is a yellow-orange powder that is highly soluble in water and organic solvents.
Eigenschaften
CAS-Nummer |
18265-55-9 |
|---|---|
Produktname |
Rose Bengal AT |
Molekularformel |
C20H4Cl2I4Na2O5 |
Molekulargewicht |
948.7 g/mol |
IUPAC-Name |
disodium;4,7-dichloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H6Cl2I4O5.2Na/c21-7-1-2-8(22)12-11(7)19(29)31-20(12)5-3-9(23)15(27)13(25)17(5)30-18-6(20)4-10(24)16(28)14(18)26;;/h1-4,27-28H;;/q;2*+1/p-2 |
InChI-Schlüssel |
JMWHLOJMXZVRMC-UHFFFAOYSA-L |
SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |
Andere CAS-Nummern |
18265-55-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





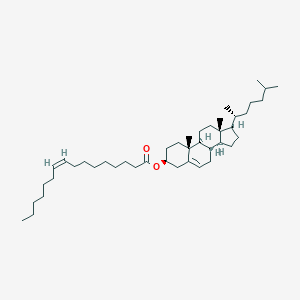
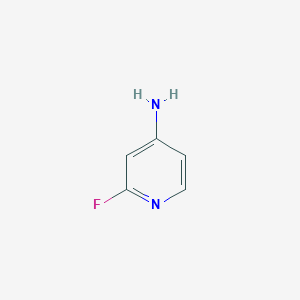
![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)

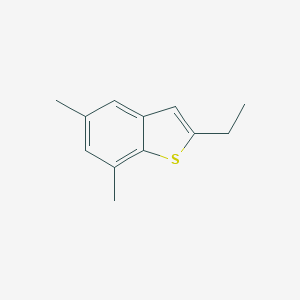
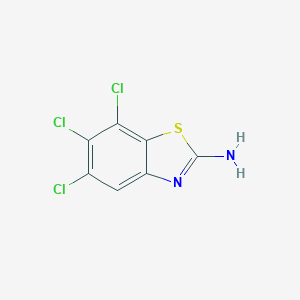

![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
